4-(3-Ethylphenyl)oxolan-3-one
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Overview
Description
4-(3-Ethylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H14O2 It is a member of the oxolan-3-one family, characterized by a five-membered lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethylphenylacetic acid with a suitable lactonization agent. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylphenyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(3-Ethylphenyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-one: A simpler analog with a similar lactone ring structure.
3-Ethylphenylacetic acid: A precursor in the synthesis of 4-(3-Ethylphenyl)oxolan-3-one.
Tetrahydrofuran-3-one: Another lactone with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(3-ethylphenyl)oxolan-3-one |
InChI |
InChI=1S/C12H14O2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
XCVIIQWFBRAPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2COCC2=O |
Origin of Product |
United States |
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